molecular formula C5H4BrIN2O B8814640 5-Bromo-2-iodo-4-methoxypyrimidine

5-Bromo-2-iodo-4-methoxypyrimidine

Cat. No. B8814640
M. Wt: 314.91 g/mol
InChI Key: LXVYSZJDZSIXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-iodo-4-methoxypyrimidine is a useful research compound. Its molecular formula is C5H4BrIN2O and its molecular weight is 314.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-iodo-4-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-iodo-4-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H4BrIN2O

Molecular Weight

314.91 g/mol

IUPAC Name

5-bromo-2-iodo-4-methoxypyrimidine

InChI

InChI=1S/C5H4BrIN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3

InChI Key

LXVYSZJDZSIXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared using General Procedure 16: To a stirred solution of 5-bromo-2-chloro-4-methoxypyrimidine (100 mg, 0.447 mmol) in 57% aq. HI (1.0 mL) was added sodium iodide (125 mg, 0.838 mmol). The reaction mixture was stirred at 40° C. for 16 h, cooled, then quenched with NaHCO3 (5 mL) and extracted with EA (3×5 mL). The combined organics were washed with brine, dried over MgSO4 and concentrated to afford 22.0 mg (16%) of 5-bromo-2-iodo-4-methoxypyrimidine as an off-white solid. LCMS-ESI (m/z) calculated for C5H4BrIN2O: 314.9. found 315.9 [M+H]+, tR=8.22 min. (Method 2). 1H NMR (400 MHz, DMSO) δ 8.25 (s, 1H), 4.07 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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